1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
CAS No.: 74853-08-0
Cat. No.: VC21090830
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74853-08-0 |
---|---|
Molecular Formula | C16H19N3O |
Molecular Weight | 269.34 g/mol |
IUPAC Name | 4-[4-(4-aminophenyl)piperazin-1-yl]phenol |
Standard InChI | InChI=1S/C16H19N3O/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(20)8-6-15/h1-8,20H,9-12,17H2 |
Standard InChI Key | WZIJMPVPOMTRNM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)O |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine consists of a central piperazine ring with a 4-aminophenyl group attached to one nitrogen atom and a 4-hydroxyphenyl group attached to the other. This specific arrangement contributes to its chemical reactivity and potential biological activities. The compound's molecular formula is C16H19N3O with a molecular weight of 269.34 g/mol . The presence of both amine and phenol functional groups creates versatile reaction sites that facilitate various chemical transformations.
Physical and Chemical Properties
Table 1: Key Properties of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
Property | Value/Description |
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Molecular Formula | C16H19N3O |
Molecular Weight | 269.34 g/mol |
CAS Number | 74853-08-0 |
Functional Groups | Piperazine, amine, phenol |
Solubility | Soluble in dichloromethane, methanol |
Chemical Reactivity
The compound demonstrates reactivity patterns characteristic of its functional groups. The aminophenyl group can undergo typical amine reactions including acylation, alkylation, and condensation with carbonyl compounds. Meanwhile, the hydroxyphenyl moiety exhibits reactions common to phenols, such as esterification and etherification. This dual reactivity profile makes the compound particularly useful in synthetic organic chemistry as it allows for selective functionalization and incorporation into more complex molecular structures.
Synthesis Methods
Synthetic Routes
The synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine can be achieved through multiple pathways, with one well-documented approach involving the transformation of 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine . This synthetic route employs cyclohexyl iodide in N,N-dimethylformamide under specific temperature conditions to facilitate the conversion.
Detailed Synthesis Procedure
A comprehensive synthesis procedure described in the literature involves the following steps :
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Dissolution of 10g of 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine in 10g of N,N-dimethylformamide
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Addition of 74.2g of iodocyclohexane to the solution
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Refluxing the reaction mixture at 82-85°C for approximately 3 hours
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Monitoring the reaction progress using thin-layer chromatography (ethyl acetate:petroleum ether = 1:1)
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Concentrating the reaction mixture under reduced pressure at -50°C after completion
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Cooling the concentrated solution to 30°C and adding it dropwise to 200ml of water
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Allowing crystallization to occur, followed by stirring for 0.5 hours
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Filtration, rinsing with water, and drying to obtain the crude product
Purification Process
The refinement of the crude product involves a series of steps to achieve high purity :
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Dissolving the crude 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine in a mixture of dichloromethane (100ml) and methanol (100ml)
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Heating the solution to 35°C to ensure complete dissolution
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Concentrating the solution under reduced pressure at 30-35°C until solid begins to precipitate
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Heating the mixture to 50-60°C and maintaining this temperature for 1-1.5 hours
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Cooling slowly to 20-25°C and stirring for an additional 0.5 hours
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Filtration, rinsing with methanol, and vacuum drying at 40-45°C for 16-20 hours
This purification process yields the refined product with a reported yield of 85.7% and a purity of 99.06% as determined by HPLC analysis .
Table 2: Synthesis Parameters and Results
Parameter | Specification |
---|---|
Starting Material | 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine |
Reagent | Cyclohexyl iodide |
Solvent | N,N-dimethylformamide (DMF) |
Reaction Temperature | 82-85°C |
Reaction Time | ~3 hours |
Yield | 85.7% |
Product Purity (HPLC) | 99.06% |
Applications
Pharmaceutical Intermediates
The primary application of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is as an intermediate in pharmaceutical synthesis . Its structural features make it valuable for creating complex drug molecules, particularly those requiring specific spatial arrangements and functional group combinations. The pharmaceutical intermediates application segment dominates the market for this compound, reflecting its crucial role in drug development processes. The increasing demand for novel pharmaceuticals continues to drive the utilization of this compound in research and industrial settings.
Organic Synthesis Applications
Beyond pharmaceuticals, the compound serves as a key building block in various organic synthesis pathways . Its bifunctional nature, with both amine and phenol groups, allows for selective reactions and incorporation into diverse molecular frameworks. This versatility makes it valuable in the synthesis of specialty chemicals, research compounds, and other complex organic molecules with specific functional requirements.
Research Applications
In scientific research settings, 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine and related compounds have shown potential in several areas:
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As intermediates in the synthesis of molecules with potential biological activity
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In structure-activity relationship studies exploring the effects of molecular modifications
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In the development of compounds that may inhibit HIV replication
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As scaffolds for the creation of novel chemical entities with potential therapeutic properties
Market Analysis
Market Size and Growth Trends
The global market for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is experiencing robust growth, primarily driven by increasing demand from pharmaceutical and organic synthesis sectors. As of 2024, the global market is estimated at approximately $200 million USD . Market projections suggest continued growth, with a Compound Annual Growth Rate (CAGR) of around 7% for the forecast period 2025-2033 . This growth trajectory indicates potential market expansion to approximately $260 million by 2033, reflecting the compound's increasing importance in various applications.
Market Segmentation
Purity Grade | Market Position | Primary Applications |
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Purity 99% | Dominant segment | High-end pharmaceutical applications requiring exceptional purity |
Purity 98% | Significant segment | Applications with moderate purity requirements |
Others | Smaller segment | Various applications with less stringent purity specifications |
The dominance of the Purity 99% segment reflects the increasing demand for high-quality intermediates, particularly in pharmaceutical applications where impurities can significantly impact final product efficacy and safety.
By Application
In terms of application, the market is divided into three main segments :
Table 4: Market Segmentation by Application
Application Segment | Market Share | Growth Drivers |
---|---|---|
Pharmaceutical Intermediates | Largest | Increasing drug development activities, growing prevalence of diseases requiring novel treatments |
Organic Synthesis Intermediates | Significant | Expansion of specialty chemicals sector, research in organic chemistry |
Others | Minor | Diverse applications in research and niche industries |
Regional Market Dynamics
The global market exhibits regional variations in both production and consumption patterns :
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Asia Pacific, particularly China and India, shows strong growth driven by expanding pharmaceutical manufacturing activities and a flourishing organic chemistry research landscape
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North America and Europe maintain significant market shares, supported by established pharmaceutical companies and robust research infrastructure
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Other regions contribute to the market to varying degrees, depending on local pharmaceutical and chemical industry development
Market Challenges and Opportunities
The market for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine faces several challenges :
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The relatively complex synthesis process contributes to high production costs
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Fluctuations in raw material prices can impact manufacturing economics
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Stringent regulatory requirements for pharmaceutical-grade compounds add complexity to market expansion
Despite these challenges, significant opportunities exist :
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Ongoing technological advancements in synthesis methods promise improved efficiency and cost-effectiveness
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Growing demand for innovative pharmaceuticals continues to drive market expansion
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Increasing research and development activities in the pharmaceutical sector create new application opportunities
Research Findings
Structure-Activity Relationships
The unique structure of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, with its combination of piperazine, amine, and phenol functional groups, provides a valuable platform for structure-activity relationship studies. By modifying different portions of the molecule, researchers can explore how structural changes affect biological activity, chemical reactivity, and pharmaceutical properties. This approach facilitates the development of optimized compounds with enhanced efficacy or reduced side effects.
Production Innovations
Recent research has focused on improving the synthesis and purification processes for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine . These innovations aim to address challenges related to production efficiency, cost-effectiveness, and environmental impact. Advancements in synthesis techniques and quality control measures are particularly important for meeting the increasing demand for higher purity grades, especially in pharmaceutical applications.
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